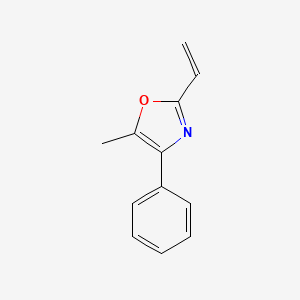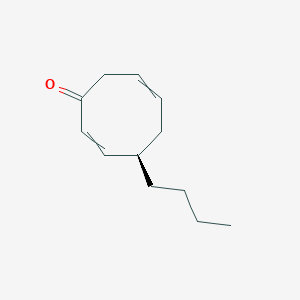![molecular formula C9H3Br3F7NS B14203541 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline CAS No. 917923-97-8](/img/structure/B14203541.png)
2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline is a complex organic compound that belongs to the class of brominated anilines. This compound is characterized by the presence of three bromine atoms at the 2, 4, and 6 positions on the benzene ring, a heptafluoropropyl group attached via a sulfur atom, and an amino group at the 3 position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline typically involves multiple steps, starting with the bromination of aniline to form 2,4,6-tribromoaniline. This is achieved by reacting aniline with bromine in the presence of a suitable solvent, such as glacial acetic acid, under controlled conditions . The resulting 2,4,6-tribromoaniline is then subjected to a nucleophilic substitution reaction with a heptafluoropropylthiol reagent to introduce the heptafluoropropylsulfanyl group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the sulfur atom or the amino group.
Substitution Reactions: The bromine atoms can be replaced by other substituents through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, glacial acetic acid, heptafluoropropylthiol, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may impart specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties, such as flame retardancy and chemical resistance
Mécanisme D'action
The mechanism of action of 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The bromine atoms and the heptafluoropropylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromoaniline: Lacks the heptafluoropropylsulfanyl group, resulting in different chemical and physical properties.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications
Uniqueness
The presence of the heptafluoropropylsulfanyl group in 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline imparts unique properties, such as increased hydrophobicity, chemical stability, and potential biological activity. These features distinguish it from other brominated anilines and phenols, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
917923-97-8 |
|---|---|
Formule moléculaire |
C9H3Br3F7NS |
Poids moléculaire |
529.89 g/mol |
Nom IUPAC |
2,4,6-tribromo-3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline |
InChI |
InChI=1S/C9H3Br3F7NS/c10-2-1-3(11)6(4(12)5(2)20)21-9(18,19)7(13,14)8(15,16)17/h1H,20H2 |
Clé InChI |
OMMCXIFNDKLDGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)SC(C(C(F)(F)F)(F)F)(F)F)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


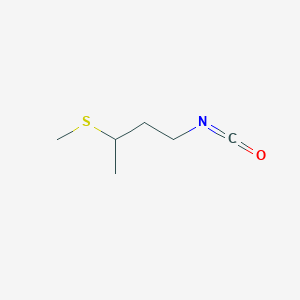

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)

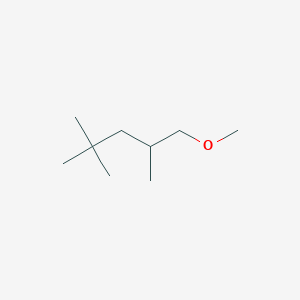
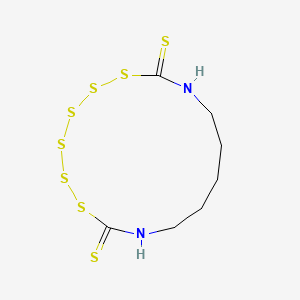
![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
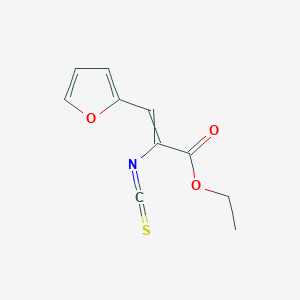
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)
